molecular formula C15H17Cl2FN2 B6284266 1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride CAS No. 2413875-86-0

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B6284266
CAS No.: 2413875-86-0
M. Wt: 315.2
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Description

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroquinoxaline core, which is further stabilized by two hydrochloride groups

Properties

CAS No.

2413875-86-0

Molecular Formula

C15H17Cl2FN2

Molecular Weight

315.2

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 1,2-diaminobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction.

    Formation of Intermediate: The initial reaction between 4-fluorobenzyl chloride and 1,2-diaminobenzene forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinoxaline core.

    Hydrochloride Addition: Finally, hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Chemicals: Large quantities of starting materials are handled using industrial equipment.

    Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

    Oxidation Products: Quinoxaline derivatives.

    Reduction Products: Various tetrahydroquinoxaline derivatives.

    Substitution Products: Compounds with substituted fluorophenyl groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets. The compound is believed to:

    Bind to Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.

    Interact with Receptors: The compound can bind to specific receptors, modulating their activity.

    Affect Cellular Processes: It may influence cellular processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride
  • 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride
  • 1-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Uniqueness

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.

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